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Compound of Interest

alpha-(3-

Compound Name:
Methylphenoxy)acetophenone

Cat. No.: B8362321

Get Quote

Executive Summary

o-(3-Methylphenoxy)acetophenone, formally known as 2-(3-methylphenoxy)-1-phenylethanone

(CAS 19514-02-4), is a pivotal aromatic ether intermediate used primarily in the synthesis of
fused heterocyclic systems. Its structural core—a phenacyl group linked to a meta-substituted
toluene moiety—serves as a versatile scaffold for constructing pharmacophores such as
benzofurans and imidazo[1,2-a]pyridines.

This guide provides a rigorous technical analysis of the compound, detailing its
physicochemical identity, optimized synthesis protocols, and downstream applications in
medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

The compound is characterized by the presence of a ketone functionality adjacent to an ether
linkage, making it susceptible to both nucleophilic attack (at the carbonyl) and electrophilic
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cyclization (at the aromatic rings).

Property Data

CAS Number 19514-02-4

IUPAC Name 2-(3-Methylphenoxy)-1-phenylethanone
Phenacyl m-tolyl ether;

Synonyms

-(m-Tolyloxy)acetophenone

Molecular Formula

Molecular Weight 226.27 g/mol
SMILES CC1=CC(OCC(=0)C2=CC=CC=C2)=CC=C1
InChl Key QZJULIXUNKVGQQ-UHFFFAQYSA-N

Physical State

Crystalline solid or viscous oil (purity dependent)

Solubility

Soluble in DCM, Ethyl Acetate, Acetone;

Insoluble in Water

Synthesis Protocol: Williamson Ether Strategy

The most robust method for synthesizing CAS 19514-02-4 involves a Williamson etherification

between 2-bromoacetophenone (Phenacyl bromide) and m-cresol. This

substitution requires careful control of basicity to prevent aldol condensation side reactions of

the ketone.

Reaction Pathway[6]

2-Bromoacetophenone
(CAS 70-11-1)

K2CO3 (anhydrous) w SN2 Substitution a-(3-Methylphenoxy)acetophenone
Acetone, Reflux, 4-6h J (CAS 19514-02-4)

m-Cresol
(CAS 108-39-4)
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Figure 1: Synthesis of a-(3-Methylphenoxy)acetophenone via Williamson Ether Synthesis.

Optimized Experimental Procedure

Objective: Synthesize 10.0 g of a-(3-Methylphenoxy)acetophenone.

Reagents:

2-Bromoacetophenone (1.0 eq, 50 mmol)

m-Cresol (1.1 eq, 55 mmol)

Potassium Carbonate (

), anhydrous (2.0 eq, 100 mmol)

Acetone (HPLC grade, 150 mL) or Acetonitrile (for faster kinetics)

Step-by-Step Protocol:

e Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-
cresol (5.95 g, 55 mmol) in 150 mL of anhydrous acetone.

o Deprotonation: Add anhydrous

(13.8 g, 100 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate the
formation of the phenoxide anion. Note:

is preferred over
to minimize enolate formation on the acetophenone.

» Addition: Dropwise add a solution of 2-bromoacetophenone (9.95 g, 50 mmol) in 20 mL
acetone over 20 minutes.

o Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
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) for 4—6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The spot for 2-
bromoacetophenone (

) should disappear.

o Workup:
o Cool the reaction mixture to room temperature.
o Filter off the inorganic salts (

, eXcess
) using a sintered glass funnel.

o Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude
residue.

 Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M

(

mL) to remove unreacted m-cresol. Wash with brine, dry over
, and concentrate.

» Crystallization: Recrystallize the crude solid from hot Ethanol or an EtOH/Water mixture to
obtain the pure product as white crystals.

Applications in Heterocyclic Chemistry[7][8]

CAS 19514-02-4 is a "linchpin" intermediate. Its structure contains both a nucleophilic aromatic
ring and an electrophilic carbonyl, enabling cyclization reactions.

Synthesis of Imidazo[1,2-a]pyridines

The reaction of a-phenacyl ethers with 2-aminopyridines yields imidazo[1,2-a]pyridines, a
scaffold found in anxiolytic drugs (e.g., Alpidem).
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Figure 2: Cyclization pathway to Imidazo[1,2-a]pyridine derivatives.

Synthesis of Benzofurans

Under strong acid catalysis (e.g., Polyphosphoric acid - PPA), the compound undergoes
cyclodehydration to form 3-phenyl-benzofurans. This is a variation of the intramolecular Friedel-
Crafts alkylation.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 19514-02-4 is limited, its precursors and structural
analogs dictate the following safety protocols:

e Precursor Hazard:2-Bromoacetophenone is a potent lachrymator (tear gas agent). All
synthesis steps involving this reagent must be performed in a functioning fume hood.

e Irritant Profile: Phenacyl ethers are generally skin and eye irritants. Wear nitrile gloves and
safety goggles.

o Storage: Store in a cool, dry place. The ether linkage is stable, but the ketone can degrade
under strong UV light or oxidative conditions over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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